((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid

Purity specification Procurement quality control Analytical chemistry

Peptoid synthesis demands precise N-substituted glycine monomers; generic Boc-Gly-OH (CAS 4530-20-5) or Boc-Sar-OH (CAS 13734-36-6) cannot replicate the pyrrole side chain's π-stacking, metal-coordination potential, or LogP (1.67). This Boc-protected building block enables solid-phase submonomer synthesis of N-(2-(1H-pyrrol-1-yl)ethyl)glycine-containing oligomers for PNA backbone modification and focused library construction. • ≥95% purity (most frequent vendor specification) • C₁₃H₂₀N₂O₄, MW 268.31 g/mol • Fsp³ 0.54; balanced sp²/sp³ character • Stored at 2-8°C sealed in dry conditions; ships at ambient temperature.

Molecular Formula C13H20N2O4
Molecular Weight 268.31 g/mol
CAS No. 1105193-02-9
Cat. No. B1415412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid
CAS1105193-02-9
Molecular FormulaC13H20N2O4
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CCN1C=CC=C1)CC(=O)O
InChIInChI=1S/C13H20N2O4/c1-13(2,3)19-12(18)15(10-11(16)17)9-8-14-6-4-5-7-14/h4-7H,8-10H2,1-3H3,(H,16,17)
InChIKeyNGBPKZBRFCWPFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid (CAS 1105193-02-9): A Boc-Protected N-Substituted Glycine Building Block for Peptidomimetic Synthesis


((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid (CAS 1105193-02-9), also named N-(2-(1H-pyrrol-1-yl)ethyl)-N-(tert-butoxycarbonyl)glycine, is a synthetic amino acid derivative with molecular formula C₁₃H₂₀N₂O₄ and molecular weight 268.31 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on a secondary amine, a pyrrole ring attached via an ethylene linker to the nitrogen, and a free carboxylic acid terminus. Its InChIKey is NGBPKZBRFCWPFB-UHFFFAOYSA-N and canonical SMILES is CC(C)(C)OC(=O)N(CCN1C=CC=C1)CC(=O)O . Unlike simple Boc-protected glycine derivatives, this compound incorporates a heteroaromatic pyrrole moiety that introduces π-stacking potential, altered lipophilicity (LogP = 1.67), and distinct hydrogen-bonding capacity (3 H-bond acceptors, 1 H-bond donor) . These structural features position it as a specialized intermediate for peptoid synthesis, peptide nucleic acid (PNA) backbone modification, and diversity-oriented synthesis of N-substituted glycine oligomers.

Built for peptoid submonomer synthesis requiring a heteroaromatic N-substituent
Boc-protected secondary amine enables orthogonal deprotection (TFA-labile)
Free carboxylic acid ready for solid-phase activation without pre-functionalization

Why Generic Boc-Glycine Derivatives Cannot Substitute for ((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid in Specialized Synthesis


Generic substitution with simpler Boc-protected glycine analogs (e.g., Boc-Gly-OH, CAS 4530-20-5; Boc-Sar-OH, CAS 13734-36-6; Boc-N-ethylglycine, CAS 149794-10-5) is structurally invalid for applications requiring the N-(2-(1H-pyrrol-1-yl)ethyl) side chain. The target compound is an N-substituted glycine (peptoid monomer precursor), not an N-α-protected canonical amino acid [1]. In peptoid synthesis, the side chain is appended to the nitrogen atom of the glycine backbone rather than the α-carbon, making the identity of the N-substituent the defining functional feature . Replacing the 2-(1H-pyrrol-1-yl)ethyl group with a simple methyl (Boc-Sar-OH), ethyl (Boc-N-ethylglycine), or hydrogen (Boc-Gly-OH) substituent fundamentally alters the physicochemical properties of any resulting oligomer — including LogP, hydrogen-bonding capacity, π-stacking interactions, and steric bulk [1]. Furthermore, the target compound's LogP of 1.67 differs substantially from Boc-Gly-OH (estimated LogP ≈ 0.3–0.5), translating to meaningful differences in reversed-phase HPLC retention and membrane permeability of downstream products [1][2]. These are not incremental changes; they represent a categorical difference in chemical space that generic Boc-glycines cannot replicate.

N-substituent identity defines peptoid character
Replacing the 2-(1H-pyrrol-1-yl)ethyl side chain with methyl, ethyl, or H (Boc-Sar-OH, Boc-N-ethylglycine, Boc-Gly-OH) removes π-stacking potential and fundamentally alters oligomer LogP and steric profile.
Backbone hydrogen-bond donor count differs categorically
The target compound yields peptoid residues with zero backbone NH (1 HBD), whereas Boc-Gly-OH introduces a backbone amide NH (2 HBD) — a binary structural distinction that generic Boc-glycines cannot replicate.
Cold-chain storage and limited vendor landscape
The compound requires 2–8°C sealed storage, lacks published melting-point data, and is available from only 3–4 active vendors, whereas generic Boc-glycines are stocked globally at room temperature stability — impacting logistics and supply continuity.

Quantitative Differentiation Evidence for ((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid vs. Closest Analogs


Purity Specification Benchmarking: Target Compound (≥95%) vs. Boc-N-ethylglycine (99% GC) and Boc-Gly-OH (≥98% HPLC)

The target compound is offered at ≥95% purity by multiple vendors (Fluorochem, ChemScene, Leyan) . This is lower than the typical purity of structurally simpler Boc-glycine comparators: Boc-Gly-OH is commercially available at ≥98% (HPLC) , Boc-Sar-OH at ≥98% (HPLC/titration) , and Boc-N-ethylglycine at 99% (GC) . The 3–4% purity differential is consistent with the increased synthetic complexity of installing the N-(2-(1H-pyrrol-1-yl)ethyl) substituent. Procurement decisions must account for this lower baseline purity in stoichiometric calculations for downstream coupling reactions. However, 95% purity is generally adequate for solid-phase peptoid synthesis where excess monomer is used to drive coupling to completion.

Purity Specification
Vendor-reported
Target ≥95% vs. Boc-Gly-OH ≥98%, Boc-Sar-OH ≥98%, Boc-N-ethylglycine 99%
Adjust stoichiometry by ~5% for coupling reactions.
Analytical method varies by vendor; verify with COA.
Purity specification Procurement quality control Analytical chemistry

Lipophilicity Differentiation: LogP of Target Compound (1.67) vs. Boc-Gly-OH (≈0.3–0.5) Drives Distinct Chromatographic and Permeability Profiles

The target compound has a vendor-reported calculated LogP of 1.67 . This represents a >1.2 LogP unit increase compared to Boc-Gly-OH (estimated LogP ≈ 0.3–0.5 per PubChem [1]) and a >0.5 LogP unit increase over the closest N-alkyl comparator Boc-N-ethylglycine (estimated LogP ≈ 1.1) . In reversed-phase HPLC (C18 column, acetonitrile/water gradient), a ΔLogP of 1.2 units translates to approximately a 3–5 minute retention time shift under typical analytical conditions (5–95% ACN over 20 min). This difference is practically meaningful for purification method development: the target compound will elute significantly later than Boc-Gly-OH, requiring gradient adjustments if protocols are transferred between these building blocks. For downstream peptoid products, the increased lipophilicity conferred by the pyrrole-ethyl substituent may enhance passive membrane permeability relative to oligomers built from N-alkyl glycine monomers.

Lipophilicity (LogP)
Class-level inference
Target LogP 1.67 (calc.) vs. Boc-Gly-OH ~0.3–0.5; Δ >1.2 units
Impacts HPLC retention; may alter oligomer permeability profile.
Calculated values; experimental confirmation advised.
Lipophilicity LogP Chromatographic retention ADME prediction

Hydrogen Bond Donor/Acceptor Count: Target Compound (1 HBD / 3 HBA) Has Reduced HBD Capacity vs. Boc-Gly-OH (2 HBD / 4 HBA)

The target compound possesses 1 hydrogen bond donor (HBD, the carboxylic acid -OH) and 3 hydrogen bond acceptors (HBA: carbonyl oxygens from Boc, carboxylic acid, and the pyrrole nitrogen) as reported in the Fluorochem datasheet . In contrast, Boc-Gly-OH (CAS 4530-20-5) has 2 HBD (carboxylic acid -OH and carbamate -NH) and 4 HBA [1]. The difference arises because the secondary amine nitrogen in the target compound is fully substituted (tertiary amine character), eliminating one HBD. In peptoid design, the absence of backbone amide NH groups is a defining feature that confers protease resistance and altered conformational preferences [2]. For procurement, this HBD count distinction is non-trivial: the target compound is a genuine peptoid monomer precursor (producing N-substituted glycine residues with zero backbone NH), whereas Boc-Gly-OH produces a conventional peptide residue with one backbone NH. This is a binary structural distinction, not a graded property difference.

H-Bond Donor Count
Reported
Target 1 HBD / 3 HBA vs. Boc-Gly-OH 2 HBD / 4 HBA; Boc-Sar-OH 1 HBD / 4 HBA
Defines peptoid backbone (no NH); categorical selection criterion.
Vendor datasheet; confirm via NMR.
Hydrogen bonding Drug-likeness Peptoid design Permeability

Storage and Thermal Stability: Cold-Chain Requirement (2–8°C) vs. Room Temperature Stability of Simpler Boc-Glycines

The target compound requires storage at 2–8°C (sealed, dry conditions) per ChemScene specifications , and is shipped at room temperature in continental US only. This contrasts with Boc-Gly-OH, which is typically stored at 0–8°C but has demonstrated stability at room temperature for short periods , and Boc-N-ethylglycine, which shows long-term stability at -20°C (3 years) and 4°C (2 years) [1]. The cold-chain requirement for the target compound adds logistical complexity and cost to procurement, particularly for international shipments. No thermal degradation data (TGA/DSC) or melting point is publicly available for the target compound, in contrast to Boc-Gly-OH (mp 82–92°C) and Boc-Sar-OH (mp 88–92°C) . This data gap represents a procurement risk: laboratories without validated cold storage protocols may experience unpredictable degradation.

Storage & Stability
Data to verify
Target 2–8°C, mp N/A vs. comparators mp 82–92°C; long-term stability data missing
Requires cold-chain logistics; quality risk due to absent mp.
No published thermal degradation data.
Storage conditions Thermal stability Procurement logistics Supply chain

Supply Chain Fragility: Discontinued Status at CymitQuimica and Limited Vendor Availability vs. Ubiquitously Stocked Boc-Gly-OH

The target compound shows signs of supply chain fragility. CymitQuimica lists all pack sizes (1g, 250mg, 500mg) as 'Discontinued' for reference 10-F681417 . Active vendors identified include Fluorochem (UK), ChemScene (US/Global), and Leyan (China), but each with potential regional shipping restrictions. In contrast, Boc-Gly-OH (CAS 4530-20-5) is stocked by >50 global vendors including Sigma-Aldrich/Merck, TCI, Chem-Impex, and Alfa Aesar . For procurement planning, this means: (1) the target compound carries single-source or limited-source risk; (2) lead times may be extended (Fluorochem reports 3–5 days UK stock, 10–14 days China stock ); (3) price benchmarking is constrained with fewer competitive quotes available. ChemScene lists the compound at approximately USD 1,260 per 5g (Global Stock) , while Boc-Gly-OH is typically priced at 100-fold cost differential on a per-gram basis.

Supply Chain Fragility
Supply chain review
3–4 active vendors; 1 discontinued; >100× higher cost/g than Boc-Gly-OH
Limited sourcing; suitable for small-scale research only.
Verify stock and lead time before planning synthesis.
Supply chain Vendor availability Procurement risk Single-source dependency

Fraction sp³ (Fsp3) Comparison: Target Compound (0.54) Indicates Balanced Saturated/Unsaturated Character vs. Boc-Gly-OH (0.43)

The target compound has a reported Fsp3 (fraction of sp³-hybridized carbons) of 0.538, indicating that ~54% of its carbon atoms are sp³-hybridized . This reflects the balance between the saturated ethylene linker and tert-butyl group and the aromatic pyrrole ring. For comparison, Boc-Gly-OH has an Fsp3 of approximately 0.43 (3 sp³ carbons out of 7 total), reflecting its simpler structure dominated by the Boc tert-butyl group [1]. A higher Fsp3 value is generally associated with increased molecular complexity and has been correlated with improved clinical success rates in drug discovery [2]. In the context of diversity-oriented synthesis, the target compound's intermediate Fsp3 (neither fully flat nor fully saturated) makes it a useful building block for generating libraries with three-dimensional topological diversity when incorporated into peptoid scaffolds.

Fraction sp³ (Fsp3)
Class-level inference
Target Fsp3 0.54 vs. Boc-Gly-OH 0.43; comparable to Boc-N-ethylglycine (0.56)
Supports diversity-oriented synthesis; accesses non-flat chemical space.
Associated with molecular complexity metrics.
Molecular complexity Fsp3 Drug-likeness Diversity-oriented synthesis

Optimal Procurement and Application Scenarios for ((Tert-butoxycarbonyl)[2-(1H-pyrrol-1-YL)ethyl]amino)acetic acid Based on Verified Differentiation Evidence


Peptoid Submonomer Synthesis Requiring Heteroaromatic N-Substituents

This compound is structurally validated as a submonomer for solid-phase peptoid synthesis where the N-(2-(1H-pyrrol-1-yl)ethyl) side chain is specifically required. In the standard submonomer approach (bromoacetic acid activation followed by amine displacement), the free carboxylic acid of this Boc-protected monomer can be activated for coupling to a resin-bound secondary amine, after which Boc deprotection (TFA) reveals the secondary amine for the next extension cycle . The pyrrole ring offers π-stacking and metal-coordination potential that cannot be achieved with N-alkyl substituents (cf. Boc-Sar-OH or Boc-N-ethylglycine). Researchers should budget for the ≥95% purity specification and account for the ~5% stoichiometric adjustment relative to higher-purity Boc monomers [1].

Peptide Nucleic Acid (PNA) Backbone Modification with Enhanced Lipophilicity

The compound serves as a protected precursor to N-(2-(1H-pyrrol-1-yl)ethyl)glycine, which can be incorporated into the aminoethylglycine backbone of peptide nucleic acids (PNAs). The LogP of 1.67 predicts that PNA oligomers containing this monomer will exhibit increased lipophilicity compared to those built from unsubstituted aminoethylglycine. This may improve cellular uptake — a long-standing limitation of unmodified PNAs — though direct permeability data for the resulting oligomers is not yet available. This application leverages the pyrrole's aromatic character for potential intercalation or stacking interactions with nucleobases.

Diversity-Oriented Synthesis Libraries Targeting Non-Flat Chemical Space

With an Fsp3 of 0.54 and a LogP of 1.67, this compound occupies a region of chemical space that balances saturated (sp³) and aromatic (sp²) character . This is aligned with the 'escape from flatland' paradigm in medicinal chemistry [1], where compounds with intermediate Fsp3 values (0.45–0.55) have been associated with higher clinical success rates. Procurement for library synthesis should account for the compound's premium pricing (~USD 252/g) and limited vendor availability, restricting its use to focused libraries (10–100 compounds) rather than large-scale diversity screening collections.

Specialized ADC Linker or PROTAC Intermediate Development

The compound's bifunctional nature — Boc-protected amine on one terminus and free carboxylic acid on the other — makes it potentially suitable as a linker intermediate in antibody-drug conjugate (ADC) or PROTAC synthesis, particularly where the pyrrole ring serves as a rigid, aromatic spacer element . The ethylene linker between the pyrrole and the glycine nitrogen provides conformational flexibility (2 rotatable bonds in the linker), while the pyrrole ring offers a site for potential electrophilic substitution or metal coordination. However, this application scenario remains inferential: no direct published evidence of ADC/PROTAC application for this specific compound was identified during evidence review. Procurement for this purpose should be considered exploratory.

Application
Selection Property
Validation Focus
Peptoid submonomer synthesis
N-(2-pyrrol-1-ylethyl) side chain
Peptoid backbone NH-free verification
PNA backbone modification
Enhanced lipophilicity potential
Oligomer permeability assays
Diversity-oriented library synthesis
Balanced Fsp3/LogP profile
Library diversity metrics (e.g., Fsp3, LogP)
Exploratory ADC/PROTAC linker
Boc/COOH bifunctional with pyrrole spacer
Linker stability and conjugation efficiency
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